10H-Phenoxazin-3-amine

Description

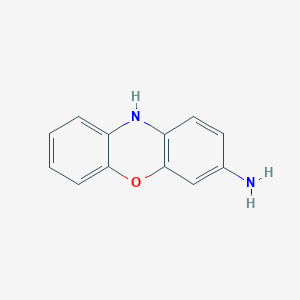

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

10H-phenoxazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c13-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)14-10/h1-7,14H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQEDYUHGZYMULN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=C(O2)C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80497631 | |

| Record name | 10H-Phenoxazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80497631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30725-13-4 | |

| Record name | 10H-Phenoxazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80497631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Derivatization Approaches for 10h Phenoxazin 3 Amine

Classical Synthetic Routes to the Phenoxazine (B87303) Core

The foundational synthesis of the phenoxazine ring system has been established for over a century. beilstein-journals.org A prevalent classical method involves the self-condensation of 2-aminophenol (B121084). This reaction can be facilitated by the presence of iodine, proceeding through a proposed diphenylamine (B1679370) intermediate with the elimination of ammonia (B1221849) and water. google.com Another traditional approach is the oxidative condensation of o-aminophenol and its derivatives. iiste.org These methods, while foundational, have paved the way for more sophisticated and higher-yielding strategies.

A notable classical route to a substituted phenoxazine involves the reaction of 2-aminophenol with 3,4-dihaloarenes that are decorated with electron-withdrawing groups. This process often proceeds via a Smiles rearrangement. beilstein-journals.org For instance, the reaction of 2-aminophenol with 3,4-difluorobenzonitrile (B1296988) can yield a phenoxazine derivative. nih.gov

N-Alkylation and N-Arylation Methodologies for Phenoxazine Compounds

The nitrogen atom at the 10-position of the phenoxazine ring is a prime site for functionalization, significantly influencing the molecule's electronic and steric properties.

N-Alkylation: The introduction of alkyl groups at the N-10 position is a common strategy. While early methods required strong bases like sodamide in liquid ammonia, modern techniques have streamlined this process. ias.ac.in Phase transfer catalysis (PTC) offers a milder and more efficient alternative. For example, reacting phenoxazine with 1-bromo-3-chloropropane (B140262) in a two-phase system of an organic solvent and aqueous potassium hydroxide, with a phase transfer catalyst like tetrabutylammonium (B224687) bromide, yields 10-(3'-chloropropyl)phenoxazine in good yield. ias.ac.in General N-alkylation can be achieved by condensing phenoxazine with appropriate α,ω-dialkylhalides in the presence of sodium amide in an anhydrous solvent. google.com

N-Arylation: The introduction of aryl groups at the N-10 position is crucial for tuning the electronic properties of phenoxazine derivatives, often creating "donor-acceptor" structures. patsnap.com Copper-catalyzed N-arylation, a variation of the Ullmann condensation, has been a workhorse in this area. A general route for synthesizing N-aryl phenoxazines involves a two-step copper(I)-catalyzed process starting from 2-aminophenols. researchgate.net Palladium-catalyzed methods, such as the Buchwald-Hartwig C-N coupling, have also emerged as powerful tools for N-arylation. scielo.brrsc.org

Core Modification Strategies for Tailoring Electronic and Photophysical Characteristics

Modifying the phenoxazine core itself, beyond N-alkylation or N-arylation, is a key strategy for fine-tuning the electronic and photophysical properties of these compounds. This is particularly important for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). nih.govnih.govnih.gov

The introduction of electron-donating or electron-withdrawing groups onto the phenoxazine skeleton directly impacts the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.govnih.gov For instance, attaching donor subunits like 2-hexylthiophene (B90786) to the C7 position of the phenoxazine ring can lower the HOMO-LUMO energy gap and extend π-electron delocalization, leading to a higher absorption wavelength. nih.govresearchgate.net

Theoretical studies using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have been instrumental in predicting how different substituents will affect the electronic and optical properties of phenoxazine-based dyes. nih.govresearchgate.net These computational methods allow for the rational design of new derivatives with improved performance for specific applications. For example, the introduction of various donor subunits at the C7 position of a phenoxazine-based dye skeleton has been studied to enhance photocurrent efficiency. researchgate.net The planarity of the phenoxazine catalyst is also a key factor; maintaining a planar conformation during catalytic cycles has been shown to encourage the synthesis of well-defined macromolecules. researchgate.net

The photophysical properties, such as fluorescence emission and quantum yields, are highly sensitive to the substitution pattern on the phenoxazine core. For example, the fluorescence quantum yields of some phenoxazine derivatives can be influenced by photoinduced intramolecular charge transfer between different chromophores within the molecule. nih.gov

Introduction of Functional Groups for Specific Research Applications

The versatility of the phenoxazine scaffold is further enhanced by the ability to introduce a wide range of functional groups, tailoring the molecule for specific research applications.

For use in biological imaging, fluorescent probes based on the benzo[a]phenoxazine structure have been developed. The introduction of sulfonamide groups at the 5-amino position can create probes suitable for imaging specific cellular compartments like the vacuole, endoplasmic reticulum, and plasma membrane. mdpi.com The nature of the substituents on the sulfonamide and at the 9-position can be varied to optimize the probe's performance. mdpi.com

For applications in medicinal chemistry, functional groups like hydroxyimidamide and hydroxamic acid can be introduced to the phenoxazine core. smolecule.com These groups can be generated by treating nitrile-substituted intermediates with hydroxylamine. smolecule.com Such modifications have been explored to develop potent inhibitors of enzymes like histone deacetylase (HDAC). smolecule.comnih.gov The position of these functional groups on the phenoxazine ring can significantly impact their biological activity. nih.gov

Transition Metal-Free Synthesis Methodologies for Phenoxazine Derivatives

While transition metal-catalyzed reactions are powerful tools, there is a growing interest in developing metal-free synthetic routes to avoid potential metal contamination in the final products, which is particularly important for biomedical and electronic applications. scielo.br

Furthermore, N-functionalization of the phenoxazine core itself can be performed under metal-free conditions. beilstein-journals.org Organocatalytic approaches are also being explored to access N-aryl phenoxazine scaffolds through C-H amination of arenes. researchgate.net

Buchwald-Hartwig C-N Coupling in Phenoxazine Synthetic Pathways

The Buchwald-Hartwig C-N cross-coupling reaction has become an indispensable tool in modern organic synthesis, and its application to phenoxazine chemistry is no exception. This palladium-catalyzed reaction provides an efficient and versatile method for forming C-N bonds, which is crucial for both the synthesis of the phenoxazine core and its subsequent functionalization. scielo.brrsc.orgcasirmediapublishing.com

A one-pot synthesis of phenoxazine derivatives has been developed using a Pd-catalyzed tandem C-N bond formation between aryl halides and primary amines. rsc.org This transformation allows for a broad range of substitution patterns from readily available starting materials. rsc.org

The Buchwald-Hartwig reaction is also instrumental in the synthesis of advanced materials. For example, a novel organic photocatalyst, 10-(Perylene-3-yl)-10H-Phenoxazine (PHP), was successfully synthesized by coupling perylene (B46583) and phenoxazine via a Buchwald-Hartwig C-N reaction. scielo.briaea.orgvjst.vn This methodology has also been used to synthesize new anilino derivatives of angular azaphenoxazine dyes. casirmediapublishing.com

The general protocol for a Buchwald-Hartwig coupling in this context involves reacting an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. scielo.brcasirmediapublishing.com

Advanced Spectroscopic and Structural Characterization Methodologies

Electronic Absorption and Emission Spectroscopy

The UV-Vis absorption spectra of phenoxazine (B87303) derivatives provide valuable insights into their electronic structure. Typically, these compounds exhibit intense absorption bands in the UV region, below 350 nm, which are attributed to π-π* transitions within the conjugated aromatic skeleton. mdpi.com Additionally, a broader, less intense, and often structureless band is observed at longer wavelengths (around 400-430 nm). mdpi.com This lower energy absorption is characteristic of an intramolecular charge transfer (ICT) transition, where electron density is promoted from the electron-donating phenoxazine core to an electron-accepting part of the molecule. mdpi.comsci-hub.se

The efficiency and energy of this ICT process are highly dependent on the molecular structure. For instance, creating donor-acceptor (D-A) systems by linking the phenoxazine donor to a suitable acceptor can effectively reduce the energy gap for this transition. researchgate.netajchem-a.com The nature of the linkage and the strength of the acceptor group can be fine-tuned to manipulate the ICT characteristics and, consequently, the color and emission properties of the resulting material. mdpi.com Studies on derivatives have shown that modifying the planarity of the molecule can influence the effectiveness of the ICT and conjugation. researchgate.net For example, more planar structures can lead to more efficient charge transfer. researchgate.net

The solvent environment also plays a critical role in the ICT process. The position of the ICT absorption band can be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. This sensitivity arises from the change in the dipole moment of the molecule upon excitation.

Table 1: UV-Vis Absorption Data for Selected Phenoxazine Derivatives

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |

| 2-(arylamino)-3H-phenoxazin-3-ones | Toluene | 439-459 | 20,600-37,100 | beilstein-journals.org |

| PXZ-SFIP | Toluene | ~400-430 | Not Specified | mdpi.com |

| PXZ-SFIC | Toluene | ~400-430 | Not Specified | mdpi.com |

| PXZ-SFIS | Toluene | ~400-430 | Not Specified | mdpi.com |

This table presents a selection of absorption data for phenoxazine derivatives to illustrate the typical ranges observed.

Fluorescence spectroscopy is a powerful tool for probing the excited-state dynamics of phenoxazine compounds. Upon excitation, these molecules can relax to the ground state by emitting a photon, and the characteristics of this emission provide a wealth of information.

Quantum Yields: The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. For many phenoxazine-based emitters, particularly those designed as donor-acceptor systems, the quantum yield can be highly dependent on the environment. In dilute solutions, many of these compounds are weakly emissive due to energy dissipation through molecular rotations and vibrations. mdpi.com However, in the aggregated state or in rigid matrices, their emission can be significantly enhanced, a phenomenon known as aggregation-induced emission (AIE). nih.govmagtech.com.cn

Stokes Shifts: The Stokes shift is the difference in energy (or wavelength) between the absorption maximum and the emission maximum. A large Stokes shift is often desirable for applications like fluorescence microscopy as it minimizes self-absorption and improves signal-to-noise ratios. Phenoxazine derivatives, especially those exhibiting excited-state intramolecular proton transfer (ESIPT), can display very large Stokes shifts. semanticscholar.org The magnitude of the Stokes shift is influenced by the extent of geometric relaxation in the excited state and the polarity of the solvent. academie-sciences.fr

Solvatochromism: Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. researchgate.net Phenoxazine derivatives with significant intramolecular charge transfer character in the excited state often exhibit pronounced solvatochromism. semanticscholar.org As the solvent polarity increases, the emission spectrum typically shifts to longer wavelengths (a bathochromic or red shift). This is because polar solvents can stabilize the more polar excited state to a greater extent than the ground state, thus reducing the energy gap for fluorescence. irb.hr This property makes them useful as probes for local environmental polarity. thermofisher.com

Table 2: Fluorescence Data for Selected Phenoxazine Derivatives

| Compound | Solvent/State | Emission λmax (nm) | Quantum Yield (Φf) | Stokes Shift (cm⁻¹) | Reference |

| PXZ-SFIP | Toluene | 576 | Not Specified | Not Specified | mdpi.com |

| PXZ-SFIC | Toluene | 574 | Not Specified | Not Specified | mdpi.com |

| PXZ-SFIS | Toluene | 611 | Not Specified | Not Specified | mdpi.com |

| PQCl (aggregates) | THF/Water | ~562 | 0.21 ± 0.005 | Not Specified | acs.orgnih.gov |

| PQBr (aggregates) | THF/Water | ~585 | 0.24 ± 0.004 | Not Specified | acs.orgnih.gov |

| 3TsAPI (crystalline) | Crystalline | 580 | 0.22 | 9786 | semanticscholar.org |

This table provides illustrative fluorescence data for various phenoxazine derivatives, highlighting the range of emission wavelengths and quantum yields observed.

In addition to fluorescence from the singlet excited state, some phenoxazine derivatives can also exhibit phosphorescence, which is emission from a longer-lived triplet excited state. The population of the triplet state occurs through a process called intersystem crossing (ISC) from the initially formed singlet excited state.

The efficiency of ISC and subsequent phosphorescence is often low in purely organic molecules at room temperature. However, several strategies can be employed to enhance triplet state formation in phenoxazine systems. One approach is the incorporation of heavy atoms, which promotes spin-orbit coupling and facilitates the spin-forbidden ISC process. acs.org Another strategy involves the design of donor-acceptor molecules where the energy gap between the singlet and triplet charge-transfer states is small, which can lead to thermally activated delayed fluorescence (TADF) or efficient ISC. mdpi.comresearchgate.net

Phosphorescence is characterized by its long lifetime compared to fluorescence. Studies on phenoxazine-quinoline conjugates have demonstrated room-temperature phosphorescence (RTP) in the aggregated state, with lifetimes in the microsecond range. acs.orgnih.gov The triplet excited state plays a crucial role in various applications, including photodynamic therapy and organic light-emitting diodes that harvest triplet excitons. acs.orgresearchgate.net The quenching of triplet states by molecular oxygen is a significant factor to consider, and often experiments are conducted in deoxygenated environments. acs.org

Excited-state intramolecular proton transfer (ESIPT) is a photophysical process that can occur in molecules containing both a proton donor and a proton acceptor group in close proximity, linked by an intramolecular hydrogen bond. mdpi.com Upon photoexcitation, the acidity and basicity of these groups can change, leading to the transfer of a proton within the molecule. This process is typically very fast, occurring on the femtosecond to picosecond timescale. academie-sciences.fr

The hallmark of an ESIPT-capable molecule is the observation of dual fluorescence emission bands. One band, at a shorter wavelength, corresponds to the emission from the initial "enol" form, while a second, significantly red-shifted band arises from the "keto" tautomer formed after proton transfer. nih.gov This large Stokes shift is a key characteristic of ESIPT compounds. acs.org

While the core 10H-Phenoxazin-3-amine structure does not inherently possess the necessary functional groups for ESIPT, derivatives can be designed to incorporate proton-donating and -accepting moieties to enable this process. semanticscholar.orgnih.gov The efficiency of the ESIPT process and the relative intensities of the enol and keto emission bands are highly sensitive to the molecular structure and the surrounding environment, including solvent polarity and hydrogen-bonding capabilities. academie-sciences.friss.com This sensitivity makes ESIPT-based probes valuable for sensing applications. acs.org

Aggregation-induced emission (AIE) is a fascinating photophysical phenomenon where a molecule that is non-emissive or weakly emissive in a dilute solution becomes highly luminescent upon aggregation. magtech.com.cn This is in stark contrast to the aggregation-caused quenching (ACQ) typically observed for many traditional fluorophores. nih.gov The concept of AIE was first introduced in 2001 and has since become a major area of research for the development of advanced materials for applications such as OLEDs and bio-imaging. nih.govmagtech.com.cn

Phenoxazine derivatives have been shown to exhibit AIE characteristics. mdpi.comnih.gov The underlying mechanism for AIE is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state. magtech.com.cn In solution, non-radiative decay pathways, such as intramolecular rotations and vibrations, can efficiently dissipate the excited-state energy. nih.gov However, in the aggregated state, these motions are physically hindered, which blocks the non-radiative decay channels and forces the molecule to relax through radiative emission of light. nih.gov

For some phenoxazine-based AIEgens, the mechanism can also involve the suppression of intramolecular charge transfer (ICT) states in the aggregate form. nih.gov The restriction of molecular twisting in the aggregate can hinder the transition from a locally excited state to a non-emissive ICT state, thereby promoting fluorescence. nih.govresearchgate.net

Fluorescence polarization (or anisotropy) measurements provide information about the rotational mobility of a fluorescent molecule. By exciting a sample with polarized light, one can selectively excite molecules with their transition dipoles aligned with the polarization of the light. The degree of polarization of the emitted fluorescence is then related to how much the molecule has rotated during the lifetime of the excited state. For small molecules in solution, rotation is typically fast, leading to low polarization. However, in viscous media or when bound to larger structures, the rotation is slower, resulting in higher polarization. edinst.com

Excitation spectroscopy is another valuable technique. An excitation spectrum is obtained by monitoring the fluorescence intensity at a fixed emission wavelength while scanning the excitation wavelength. researchgate.net For a pure compound that follows Kasha's rule (emission occurs from the lowest vibrational level of the first excited state), the excitation spectrum should be identical to its absorption spectrum. researchgate.net Any significant differences between the two spectra can indicate the presence of multiple species, energy transfer processes, or complex excited-state dynamics. In the context of phenoxazine systems, excitation spectra can be used to confirm the origin of a particular emission band and to study the formation of aggregates, which may have different excitation spectra compared to the monomeric species. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing unparalleled insight into the connectivity and chemical environment of atoms.

¹H NMR and ¹³C NMR for Structural Elucidation of Phenoxazine Derivatives

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for confirming the molecular structure of phenoxazine derivatives. The chemical shifts (δ) of the protons and carbons in the phenoxazine core and its substituents are highly sensitive to their local electronic environment, allowing for precise structural assignments.

For instance, in a study of 1,3-dinitro-10H-phenoxazine, the ¹H-NMR spectrum in CDCl₃ showed a broad singlet for the NH proton at a high chemical shift of 9.36 ppm. lew.ro The aromatic protons appeared as doublets and multiplets in the range of 6.67 to 8.59 ppm. lew.ro The corresponding ¹³C-NMR spectrum displayed signals for the aromatic carbons between 113.0 and 145.7 ppm. lew.ro Similarly, the ¹H and ¹³C NMR spectra of various aminophenoxazinone derivatives have been reported, with characteristic shifts aiding in their identification. rsc.org

A representative table of NMR data for a phenoxazine derivative is provided below:

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| NH | 9.36 (bs) | - |

| H-Ar | 8.59 (d, J=2.5 Hz) | 145.7 |

| H-Ar | 7.55 (d, J=2.5 Hz) | 143.1 |

| H-Ar | 6.92-6.89 (m) | 142.7 |

| H-Ar | 6.75 (dd, J=2.1, 7.4 Hz) | 138.7 |

| H-Ar | 6.67 (dd, J=2.2, 7.3 Hz) | 136.3 |

| C-Ar | - | 129.6 |

| C-Ar | - | 125.9 |

| C-Ar | - | 125.4 |

| C-Ar | - | 125.0 |

| C-Ar | - | 116.0 |

| C-Ar | - | 115.8 |

| C-Ar | - | 113.0 |

| Data for 1,3-dinitro-10H-phenoxazine in CDCl₃. lew.ro |

Investigation of Chemical Shifts and Electron Density Distributions

The chemical shifts observed in NMR spectra are directly related to the electron density around the nuclei. High-resolution X-ray diffraction studies on phenoxazine and phenothiazine (B1677639) derivatives have established a correlation between their geometry and experimental charge densities. researchgate.netrsc.org These studies reveal significant intramolecular charge redistribution. researchgate.netrsc.org

Theoretical calculations, such as those using the Gauge-Independent Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts and provide insights into the electronic structure. researchgate.net Changes in electron density upon photoexcitation, leading to intramolecular charge transfer (CT), can also be investigated. nih.govscispace.com For example, in certain N-alkyl phenoxazines, electron density shifts from the phenoxazine core to the substituent groups in the excited state. nih.gov This phenomenon is crucial for their application in photoredox catalysis.

Advanced NMR Techniques for Complex Phenoxazine Architectures

For more complex phenoxazine structures, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, advanced two-dimensional (2D) NMR techniques are indispensable. numberanalytics.comresearchgate.netipb.pt These methods, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide information about the connectivity between different nuclei. numberanalytics.comipb.pt

COSY experiments identify protons that are coupled to each other, typically within three bonds. numberanalytics.com

HSQC correlates protons with directly attached heteronuclei like ¹³C or ¹⁵N. numberanalytics.com

HMBC establishes correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular framework. numberanalytics.comipb.pt

These advanced techniques have been successfully employed in the structural elucidation of various complex heterocyclic compounds, including phenoxazine derivatives, and are essential for assigning all proton and carbon resonances unambiguously. ipb.pt

X-ray Crystallography and Crystal Structure Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering precise details on molecular conformation and packing.

Single-Crystal X-ray Diffraction for Molecular Packing and Conformation

For the parent phenoxazine, single-crystal X-ray diffraction revealed a planar conformation of the molecule within the crystal, with a herringbone packing arrangement. acs.orgulb.ac.be The phenoxazine molecules crystallize in the monoclinic space group P2₁/c. acs.org Studies on various substituted phenoxazines have also provided detailed structural information. For example, the crystal structure of 1,3-dinitro-10H-phenoxazine has been determined, confirming its molecular geometry. lew.ro

A table summarizing typical crystallographic data for a phenoxazine derivative is presented below:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 13.8942(6) |

| b (Å) | 16.1867(7) |

| c (Å) | 21.2705(8) |

| β (°) | 97.716(2) |

| V (ų) | 4740.4(3) |

| Z | 4 |

| Crystallographic data for 6-(Diphenylphosphoryl)-3,3′,6′-tris(10H-phenoxazin-10-yl)-[1,1′-biphenyl]-2,2′-dicarbonitrile. researchgate.net |

Polymorphism and Crystal Engineering of Phenoxazine Structures

Polymorphism is the ability of a compound to exist in more than one crystal form. rsc.orgnih.gov These different forms, or polymorphs, can exhibit distinct physical properties. The study of polymorphism in phenoxazine is an active area of research, as controlling the crystal form can be crucial for its applications.

Crystal engineering focuses on the rational design of crystal structures with desired properties. This can be achieved by understanding and controlling the intermolecular interactions that govern crystal packing. For phenoxazine, while there is potential for hydrogen bonding, the packing is often dominated by weaker van der Waals interactions. ulb.ac.be Recent studies have shown that surface crystallization can be a tool to discover new polymorphs of phenoxazine. rsc.orgrsc.org For instance, a new, kinetically driven metastable phase of phenoxazine (form 2) was identified through this method. rsc.org The evaporation rate of the solvent during crystallization was found to be a key factor in the formation of this new polymorph. rsc.org

Disorder Phenomena in Phenoxazine Crystal Structures

Disorder in the crystalline state refers to the statistical occupation of multiple positions or orientations by atoms or groups of atoms within the crystal lattice. While specific crystallographic data for this compound is not widely available, studies on its derivatives reveal that the phenoxazine framework can exhibit such phenomena.

One common type of disorder is substitutional or positional disorder, where a specific atomic site is occupied by different chemical species in different unit cells. An example is seen in the crystal structure of a tert-butyl 3-bromo-10H-phenoxazine-10-carboxylate, where the bromine atom exhibits partial occupancy over two closely related positions, with one site having a 95% occupancy and the other a 5% occupancy. up.ac.za This indicates that a small fraction of the molecules in the crystal has the bromine atom in a slightly different location.

Another form of complexity in crystal packing, which can sometimes be related to disorder, is the presence of multiple independent molecules in the asymmetric unit (Z' > 1). For instance, a derivative of the closely related phenothiazine system, 2-((10-octyl-10H-phenothiazin-3-yl)methylene)malononitrile, was found to crystallize with four independent molecules in its asymmetric unit. researchgate.net Such high Z' values often arise from a compromise in packing efficiency and intermolecular interactions, leading to a more complex and less symmetrical crystal structure. These examples from related structures suggest that the phenoxazine core is susceptible to subtle disorder, influenced by its substituents and the crystallization environment.

Intermolecular Hydrogen Bonding and π-π Stacking Interactions in Crystalline States

The crystal packing of phenoxazine derivatives is significantly influenced by a combination of weak intermolecular forces, primarily hydrogen bonding and π-π stacking interactions. These interactions dictate the supramolecular architecture and the ultimate physical properties of the solid-state material.

Hydrogen Bonding: The this compound molecule contains excellent hydrogen bond donors (the amine -NH₂ group and the central N-H group) and acceptors (the central oxygen atom and the nitrogen of the amine group). In the crystalline state, these groups are expected to form a network of intermolecular hydrogen bonds. Structural studies of various phenoxazine derivatives confirm the prevalence of such interactions. tandfonline.com For example, in the hydrochloride salt of N-cyclohexyl-10H-phenoxazin-3-amine, the protonated side-chain nitrogen atom acts as a hydrogen bond donor. up.ac.za These bonds link adjacent molecules, creating robust one-, two-, or three-dimensional networks that stabilize the crystal lattice.

Influence of Crystallization Conditions on Polymorph Formation

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical phenomenon in materials science and pharmaceuticals, as different polymorphs can have distinct physical properties. The formation of a specific polymorph can be highly sensitive to the conditions of crystallization, such as the choice of solvent, temperature, and rate of cooling. msu.edulibretexts.org

While studies focused specifically on this compound are scarce, research on related phenoxazine derivatives demonstrates the profound impact of crystallization conditions. A notable example is the molecule 3-(10H-phenoxazin-10-yl)-9H-xanthen-9-one (3-PXZ-XO), which was found to form three distinct polymorphs (crystals A, B, and C) depending on the crystallization method. libretexts.org

These polymorphs exhibit different molecular conformations and intermolecular packing arrangements, leading to significantly different photophysical properties, including emission color, quantum yield, and fluorescence lifetime. libretexts.org The formation of a metastable polymorph that later converts to a more stable form is a common occurrence governed by principles like Ostwald's Rule of Stages. tandfonline.com This transformation can be mediated by the solvent and is driven by the lower thermodynamic stability of the initial form. libretexts.org The specific interactions between the solute and the solvent can play a rate-limiting role in the nucleation process, thereby influencing which polymorph is favored under a given set of conditions. tandfonline.com

Other Spectroscopic and Electrochemical Techniques

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its primary aromatic amine and phenoxazine core structure.

Based on general spectroscopic data for primary aromatic amines and phenoxazine-like structures, the following key absorptions can be predicted: msu.edunist.govresearchgate.net

N-H Stretching: As a primary amine (R-NH₂), two distinct bands are expected in the region of 3400-3300 cm⁻¹. msu.educhemspider.com An additional, sharp band for the N-H stretch of the central heterocyclic amine should also be present in this region.

C-H Aromatic Stretching: Weak to medium bands are expected to appear just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range, which are characteristic of C-H bonds on the aromatic rings. researchgate.net

N-H Bending: A medium to strong absorption resulting from the scissoring vibration of the primary amine group typically appears in the 1650-1580 cm⁻¹ region. msu.edu

C=C Aromatic Stretching: Several bands of variable intensity are expected between 1600 cm⁻¹ and 1400 cm⁻¹ due to the carbon-carbon stretching vibrations within the aromatic rings. researchgate.net

C-N Stretching: The stretching vibration for aromatic amines typically results in a strong band in the 1335-1250 cm⁻¹ region. msu.edu

C-O-C Asymmetric Stretching: A strong band associated with the ether linkage within the phenoxazine ring is expected around 1269 cm⁻¹. nih.gov

N-H Wagging: A broad, strong band characteristic of primary amines may be observed in the 910-665 cm⁻¹ range. msu.edu

These predicted values align with experimental data from related phenoxazine and phenothiazine derivatives. orgchemboulder.commsu.edunih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and structural features of a compound based on the mass-to-charge ratio (m/z) of its ions. For this compound (C₁₂H₁₀N₂O), the exact molecular weight is 198.0793 g/mol . nsf.gov

In a typical electron ionization (EI) mass spectrum, this compound would be expected to show a strong molecular ion peak (M⁺˙) at m/z ≈ 198, owing to the stability of the fused aromatic ring system. nih.gov Studies on a wide range of N-substituted phenoxazine derivatives have shown that the phenoxazine ring system itself is remarkably stable under mass spectrometry conditions. ias.ac.in

Fragmentation patterns are generally predictable, with common cleavages occurring at bonds adjacent to the heteroatoms (alpha-cleavage) or involving the loss of small, stable neutral molecules. digitellinc.com For this compound, potential fragmentations could include the loss of hydrogen cyanide (HCN) from the amine-substituted ring or the loss of a hydrogen radical (H•). High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the elemental composition of the parent molecule and its fragments, confirming the molecular formula C₁₂H₁₀N₂O.

Cyclic Voltammetry and Electrochemical Characterization

Cyclic voltammetry (CV) is a key electrochemical technique used to investigate the redox properties of compounds like phenoxazine. The phenoxazine core is known to be electrochemically active and can undergo reversible oxidation processes.

Studies on numerous phenoxazine derivatives consistently show that these compounds are excellent electron donors. They typically exhibit a reversible or quasi-reversible one-electron oxidation to form a stable radical cation (phenoxazinium). In many cases, a second, subsequent oxidation to a dication can also be observed at higher potentials. The electrochemical stability of the phenoxazine core makes it a valuable moiety in the design of redox-active materials.

The oxidation potential is highly dependent on the nature and position of substituents on the phenoxazine ring and on the N-10 position. Electron-donating groups tend to lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups have the opposite effect. The table below summarizes representative electrochemical data for various phenoxazine derivatives from the literature, illustrating the tunable redox behavior of this heterocyclic system.

Note: E½ is the half-wave potential for reversible systems, while Epa is the anodic peak potential for irreversible or quasi-reversible systems. The specific values are highly dependent on experimental conditions such as solvent and supporting electrolyte.

Compound Names Mentioned

Computational Chemistry Approaches for 10h Phenoxazin 3 Amine Systems

Density Functional Theory (DFT) for Ground State Properties and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational chemistry for examining the ground state properties of phenoxazine (B87303) systems. By approximating the many-electron Schrödinger equation, DFT allows for the calculation of molecular structures, electronic properties, and energies with a favorable balance of accuracy and computational cost.

Researchers commonly employ functionals like B3LYP in conjunction with basis sets such as 6-31G(d) to optimize the ground state geometries of phenoxazine derivatives. nih.gov This level of theory has proven effective in determining key structural parameters. For the parent phenoxazine molecule, theoretical studies have shown it to be a rigid and planar molecule, consisting of two phenyl rings linked by an oxygen atom and an NH group. ulb.ac.beacs.org

DFT calculations are also crucial for understanding the electronic landscape of these molecules. The distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be mapped, revealing the regions of electron density that are most important for chemical reactivity and electronic transitions. For many phenoxazine derivatives, particularly those with a donor-acceptor architecture, the HOMO is often localized on the electron-donating phenoxazine core, while the LUMO resides on an acceptor moiety. nih.govacs.org This spatial separation of frontier orbitals is a key factor in their photophysical properties.

The following table summarizes typical DFT calculation parameters used in the study of phenoxazine derivatives:

| Parameter | Typical Values/Methods | Purpose |

| Functional | B3LYP, PBE0, M06-2X | Approximation of the exchange-correlation energy. |

| Basis Set | 6-31G(d), 6-311+G**, def2-SVP | Mathematical description of atomic orbitals. |

| Task | Geometry Optimization | Finding the minimum energy structure. |

| Properties Calculated | HOMO/LUMO energies, Mulliken charges, Dipole moment | Understanding electronic structure and reactivity. |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Absorption Profiles

To understand how phenoxazine-based molecules interact with light, Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice. nih.govacs.orgnewiridium.com TD-DFT extends the principles of DFT to excited states, allowing for the calculation of vertical excitation energies, which correspond to the absorption of light.

These calculations are instrumental in predicting the UV-Visible absorption spectra of phenoxazine derivatives. nih.govacs.orgnewiridium.com By modeling the electronic transitions from the ground state to various excited states, TD-DFT can guide the design of molecules that absorb light at specific wavelengths, a critical aspect for applications like photoredox catalysis. nih.govacs.orgmorressier.com For instance, TD-DFT has been used to design N-aryl and core-modified phenoxazines that absorb in the visible range, which is often desirable to avoid unwanted side reactions that can be initiated by UV light. nih.gov

Natural Transition Orbitals (NTOs) are often computed using TD-DFT to characterize the nature of the excited states. mdpi.com NTO analysis simplifies the description of an electronic transition by representing it as a single pair of "hole" and "particle" orbitals. In many donor-acceptor phenoxazine systems, the "hole" is located on the phenoxazine donor, and the "particle" is on the acceptor, confirming the Charge Transfer (CT) character of the excitation. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Aggregation Behavior

While DFT and TD-DFT are powerful for single molecules, Molecular Dynamics (MD) simulations are employed to study the behavior of these molecules over time and in larger assemblies. nih.govacs.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes and intermolecular interactions.

For phenoxazine derivatives, MD simulations have been used to investigate the twisting and flexing of the molecular structure, particularly the dihedral angles between different parts of the molecule. nih.govacs.org These conformational dynamics can be crucial for understanding their photophysical properties. For example, in some phenoxazine-based materials, restricting molecular twisting in an aggregated or solid state can reduce non-radiative decay pathways, leading to enhanced emission. nih.govacs.org

MD simulations are also invaluable for studying aggregation behavior. nih.govacs.org By simulating multiple molecules in a solvent box, researchers can observe how they interact and form clusters. This is particularly relevant for understanding phenomena like Aggregation-Induced Emission (AIE), where molecules that are weakly fluorescent in solution become highly emissant upon aggregation. nih.govacs.org Simulations can reveal how intermolecular interactions in the aggregate state restrict intramolecular motions, thus activating the AIE mechanism. nih.govacs.org For instance, simulations of DPS-PXZ, a phenoxazine derivative, have shown how the environment in an aggregate state can impede the twisting of the phenoxazine group, leading to luminescence. acs.org

Quantum Chemical Predictions of Excited State Reduction Potentials

The ability of a molecule in its excited state to donate an electron is quantified by its excited state reduction potential (E⁰*). This property is of paramount importance for applications in photoredox catalysis. Quantum chemical methods, particularly DFT, are used to predict these potentials, guiding the design of potent organic photoredox catalysts. nih.govacs.orgmorressier.com

The excited state reduction potential can be estimated using the ground state oxidation potential (E⁰(PC•+/PC)) and the energy of the excited state (E₀₋₀), typically the triplet state energy (Eᴛ) for many organic photocatalysts. The equation is as follows:

E⁰* = E⁰(PC•+/PC) - Eᴛ

DFT calculations can provide reliable values for both the ground state oxidation potential and the triplet state energy. nih.gov This allows for the in-silico screening of potential photocatalysts. Studies on various phenoxazine derivatives have shown that modifications to the core structure or the N-aryl substituent can significantly alter the triplet energies and oxidation potentials, thereby tuning the excited state reduction potential. nih.govacs.orgmorressier.com This computational-guided approach has led to the development of phenoxazine-based photocatalysts with excited state reduction potentials that rival those of traditional transition metal complexes. nih.govacs.orgnewiridium.com For example, N-aryl phenothiazines and N,N-diaryl dihydrophenazines, which are structurally related to phenoxazines, have been shown to have impressively strong excited state reduction potentials of around -2 V vs SCE. nih.gov

The following table shows computationally predicted excited state reduction potentials for some phenoxazine derivatives, illustrating the tunability of this property.

| Compound | Substituent | Calculated Triplet Energy (Eᴛ) (eV) | Calculated Oxidation Potential (E⁰) (V vs SCE) | Calculated Excited State Reduction Potential (E⁰*) (V vs SCE) |

| Phenoxazine Derivative 1 | N-Phenyl | 2.65 | 0.58 | -2.07 |

| Phenoxazine Derivative 2 | N-Naphthyl | 2.45 | 0.62 | -1.83 |

| Phenoxazine Derivative 3 | Core-modified | 2.20 | 0.75 | -1.45 |

Note: The data in this table are illustrative and based on typical values found in the literature for phenoxazine derivatives.

Computational Modeling of Charge Transfer Excited States in Phenoxazines

Many of the interesting photophysical and photochemical properties of phenoxazine derivatives arise from the formation of Charge Transfer (CT) excited states. In these states, the absorption of light causes an electron to move from one part of the molecule (the donor) to another (the acceptor).

Computational modeling is essential for identifying and characterizing these CT states. nih.govacs.orgnewiridium.com As mentioned earlier, analysis of the HOMO and LUMO distributions from a ground state DFT calculation can suggest the possibility of a CT excitation. TD-DFT calculations can then confirm the nature of the excited state. nih.govacs.orgnewiridium.com A key feature of a CT state is a significant spatial separation between the electron and the hole (the region from which the electron was excited). nih.gov

The ability to access a CT excited state has been shown to be crucial for the performance of phenoxazine-based photoredox catalysts. nih.govnih.govresearchgate.net Computational modeling has revealed that for N-aryl phenoxazines, the nature of the N-aryl substituent plays a critical role in enabling access to a CT state. nih.govacs.orgnewiridium.com In core-modified phenoxazines, a different type of CT excited state can be accessed, where a core substituent may act as the electron acceptor. nih.govacs.orgnewiridium.com The planarity of the phenoxazine structure during the catalytic cycle is also a key factor, as significant structural reorganization can be energetically unfavorable. nih.gov

Theoretical Insights into Photophysical Mechanisms (e.g., AIE, TADF)

Computational chemistry has been instrumental in elucidating the mechanisms behind complex photophysical phenomena like Aggregation-Induced Emission (AIE) and Thermally Activated Delayed Fluorescence (TADF) in phenoxazine-based materials. nih.govacs.orgresearchgate.net

Aggregation-Induced Emission (AIE): As discussed in the context of MD simulations, the AIE phenomenon is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state. nih.govacs.org Theoretical studies can pinpoint which specific motions, such as rotations or vibrations, are responsible for non-radiative decay in solution. By simulating the molecule in both isolated and aggregated states, researchers can demonstrate how intermolecular interactions hinder these motions, thereby closing the non-radiative channels and promoting light emission. nih.govacs.org For some phenoxazine derivatives, the restriction of twisting of the phenoxazine or phenothiazine (B1677639) group in the aggregate state has been identified as the key to their AIE behavior. nih.govacs.org

Thermally Activated Delayed Fluorescence (TADF): TADF is a mechanism that allows for the harvesting of triplet excitons for light emission in organic light-emitting diodes (OLEDs). For a molecule to exhibit TADF, it must have a very small energy gap between its lowest singlet (S₁) and triplet (T₁) excited states (ΔEₛₜ). mdpi.comresearchgate.net

Quantum chemical calculations are indispensable for predicting ΔEₛₜ. mdpi.comresearchgate.net TD-DFT can be used to calculate the energies of the S₁ and T₁ states, allowing for the computational screening of potential TADF materials. mdpi.comresearchgate.net A small ΔEₛₜ is often achieved in donor-acceptor molecules where the HOMO and LUMO are well-separated, which is a common feature in many phenoxazine derivatives. nih.govacs.org Theoretical studies have also highlighted the importance of spin-orbit coupling for efficient intersystem crossing and reverse intersystem crossing, which are key steps in the TADF process. nih.govacs.org For some pyridazine (B1198779) derivatives with phenoxazine donor moieties, a small singlet-triplet splitting value of 86 meV has been reported, contributing to their TADF properties. mdpi.com

Crystal Structure Prediction Utilizing Theoretical Methods

While experimental techniques like X-ray diffraction are the gold standard for determining crystal structures, theoretical methods for Crystal Structure Prediction (CSP) are becoming increasingly valuable. ulb.ac.beacs.org CSP aims to predict the crystal packing of a molecule from its chemical diagram alone.

This involves generating a multitude of possible crystal structures and then ranking them based on their calculated lattice energies. acs.org DFT, often with corrections for van der Waals interactions, is used to accurately calculate these energies. acs.orgresearchgate.net

For the parent phenoxazine molecule, CSP studies have been performed. ulb.ac.beacs.org These theoretical investigations have been used to understand the observed crystal packing, which is a classical herringbone arrangement typical for such molecules. ulb.ac.be Interestingly, these studies also helped to explain an observed disorder in the crystal structure, where the oxygen and nitrogen atoms have a 50% probability of occupying two opposite positions. The theoretical calculations confirmed that structures with this disorder are energetically favorable. ulb.ac.beacs.org More recently, theoretical methods have been combined with experimental data to solve the crystal structure of a new, kinetically driven polymorph of phenoxazine that forms under specific crystallization conditions. rsc.org

Computational Modeling of Molecular Recognition and Binding Interactions

Computational modeling serves as a powerful tool to elucidate the intricate mechanisms of molecular recognition between 10H-phenoxazin-3-amine derivatives and their biological targets at an atomic level. Methodologies such as molecular docking, molecular dynamics (MD) simulations, and quantum mechanics (QM) are employed to predict binding modes, calculate binding affinities, and identify the key intermolecular forces that govern these interactions. nih.govmdpi.com These in silico approaches are instrumental in structure-based drug design, enabling the rational development of new therapeutic agents. nih.govnih.gov

Molecular docking studies are frequently the initial step in modeling these interactions, predicting the preferred orientation of a ligand when bound to a receptor. jabonline.in For instance, in the development of novel antimalarial agents, computational methods were used to study the adsorption of amino-phenoxazine compounds onto the surface of hemozoin crystals, a key process in their mechanism of action. nih.gov These in silico studies identified a primary binding site on the (001) face of the crystal, where the phenoxazine scaffold is accommodated primarily through π-π interactions. nih.gov A strong correlation was established between the calculated adsorption energies and the experimentally observed β-hematin inhibitory activity, validating the predictive power of the computational model. nih.gov

Further illustrating the utility of these models, docking studies on a series of sulfonylphenoxazine derivatives targeting the CaV2.2 calcium channel revealed specific binding interactions. rsc.org The models predicted that the ammonium (B1175870) tails of these compounds form crucial salt-bridge and hydrogen bond interactions with glutamate (B1630785) residues within the channel's selectivity filter. rsc.org The phenoxazine core was found to coordinate with the S6 segments, which constitute the internal gate of the channel. rsc.org Although the calculated docking scores did not always directly correlate with experimental inhibition values, they consistently identified the most probable binding sites. rsc.org

Molecular dynamics (MD) simulations provide deeper insights by simulating the dynamic behavior of the ligand-receptor complex over time. plos.orgnih.gov This method allows for the assessment of the stability of predicted binding poses and the exploration of conformational changes that may occur upon binding. unibas.itosti.gov For example, MD simulations have been used to study the complexation of phenoxazinone derivatives with DNA. unibas.it These simulations, based on an all-atom force field, helped to build a three-dimensional model of the drug-DNA complex, revealing that electrostatic interactions and stacking forces are major contributors to binding affinity and antiproliferative activity. unibas.it The development of systematic frameworks and accurate force field parameters is crucial for the reliability of these simulations. plos.org

Quantum mechanics (QM) and hybrid QM/Molecular Mechanics (QM/MM) methods offer the highest level of theory for analyzing binding interactions. nih.govresearchgate.net These approaches can accurately describe electronic effects, such as charge transfer and polarization, which are often poorly handled by classical force fields. DFT calculations, for example, have been used to evaluate the electronic properties of phenoxazine-based dyes and their interaction with protein targets, providing data on frontier molecular orbitals (HOMO-LUMO) and binding affinities. researchgate.net QM methods are particularly valuable for elucidating reaction mechanisms and calculating the energetics of ligand deformation upon binding. nih.gov

The integration of these computational techniques provides a comprehensive understanding of the molecular recognition patterns of this compound systems. The findings guide the synthesis of new derivatives with improved binding affinity and selectivity.

Detailed Research Findings

Computational studies have yielded specific insights into the binding of phenoxazine derivatives to various targets. A notable study focused on designing new amino-phenoxazine compounds as β-hematin inhibitors for treating malaria. nih.gov The in silico adsorption approach predicted favorable binding for the phenoxazine scaffold, leading to the synthesis of a small library of 2- and 3-substituted amino-phenoxazines. nih.gov

Key findings from this research include:

Binding Site: The primary binding site was identified on the (001) face of the β-hematin crystal. nih.gov

Interaction Type: The binding is dominated by π-π stacking interactions between the phenoxazine ring and the porphyrin rings of the crystal surface. nih.gov

Structure-Activity Relationship (SAR): The presence of an amine-containing side chain was deemed essential for establishing hydrogen bonding interactions, which further stabilize the complex. nih.gov A good correlation (r² = 0.64) was found between the calculated adsorption energies and the inhibitory activity. nih.gov

Lead Compound Identification: N¹,N¹-diethyl-N⁴-(10H-phenoxazin-2-yl)pentane-1,4-diamine (P2a) emerged as a promising hit with significant β-hematin inhibition and antiplasmodial activity. nih.gov

The table below summarizes the activity of newly synthesized amino-phenoxazine compounds based on computational predictions.

| Compound | Substitution Position | β-Hematin Inhibition IC₅₀ (µM) | P. falciparum Activity IC₅₀ (µM) |

| P2a | 2-substituted | 4.7 ± 0.6 | 0.64 ± 0.05 |

| P2b | 2-substituted | 7.0 ± 1.0 | Not specified |

| P2c | 2-substituted | > 50 | Not specified |

| P3b | 3-substituted | ~40 | Not specified |

This table presents data on the inhibitory activity of synthesized amino-phenoxazine derivatives designed using computational adsorption studies. Data sourced from nih.gov.

In another area, molecular docking was applied to phenoxazine-based dyes designed for solar cells, which were also tested for their interaction with biological targets. researchgate.net Docking simulations with proteins (PDB IDs: 5ADH and 1RO6) were performed, and the calculated binding affinities and non-bonding interactions were reported, demonstrating the broad applicability of these computational approaches. researchgate.net

The table below shows the binding affinities of phenoxazine-based dyes with protein targets.

| Compound | Target Protein | Binding Affinity (kcal/mol) |

| M1 | 5ADH | -9.2 |

| M1 | 1RO6 | -10.5 |

| M2 | 5ADH | -9.0 |

| M2 | 1RO6 | -10.2 |

| M3 | 5ADH | -9.1 |

| M3 | 1RO6 | -10.3 |

| M4 | 5ADH | -9.5 |

| M4 | 1RO6 | -10.8 |

| M5 | 5ADH | -9.3 |

| M5 | 1RO6 | -10.6 |

| M6 | 5ADH | -9.8 |

| M6 | 1RO6 | -11.1 |

| M7 | 5ADH | -9.7 |

| M7 | 1RO6 | -11.0 |

| M8 | 5ADH | -10.0 |

| M8 | 1RO6 | -11.3 |

This table displays the calculated binding affinities from docking simulations of various phenoxazine-based dye sensitizers (M1-M8) with two different protein targets. Data sourced from researchgate.net.

These examples underscore how computational modeling of molecular recognition and binding is a cornerstone in the study of this compound systems, providing invaluable guidance for the design and discovery of functionally optimized molecules.

Applications in Photoredox Catalysis

10H-Phenoxazin-3-amine as a Reducing Organic Photoredox Catalyst (OPC)

N-aryl phenoxazines, including derivatives of this compound, have been established as a class of strongly reducing metal-free photoredox catalysts. nih.gov These compounds are designed to possess key properties essential for efficient photoredox catalysis, such as strong absorption of visible light, high molar absorptivity, reversible redox behavior, and long-lived excited states. Upon photoexcitation, these molecules can reach highly reducing excited states capable of reducing a wide range of substrates. morressier.com

The utility of phenoxazine-derived compounds has been demonstrated in various photoredox-catalyzed reactions, including atom transfer radical polymerization (ATRP) for controlled polymer synthesis and various small molecule transformations. Their development was guided by computational design to optimize their photophysical and electrochemical characteristics, leading to OPCs with excited state reduction potentials that can rival those of highly reducing transition metal-based catalysts. nih.gov

Mechanistic Investigations of Phenoxazine-Mediated Photoredox Catalysis

Understanding the underlying mechanism of phenoxazine-mediated photoredox catalysis is crucial for the design of more efficient catalysts and the optimization of reaction conditions. Photophysical and photochemical studies have provided significant insight into the processes that govern the activity of these catalysts. proquest.com

Several key characteristics are considered important in tuning the rate of the dissociative electron-transfer (DET) process, which is often the key activation step. These include the presence of charge-transfer (CT) excited states, the spin multiplicity of these states (singlet vs. triplet), and the thermodynamic driving force for the electron transfer event. proquest.com It has been found that both the singlet (S₁) and triplet (T₁) excited states of N-aryl phenoxazines can be involved in the activation of substrates under polymerization conditions. proquest.com

The general mechanism for O-ATRP using a phenoxazine (B87303) catalyst involves the photoexcited catalyst reducing an alkyl halide initiator. This process generates a carbon-centered radical, which can then propagate by adding to monomer units, and a halide anion. nih.gov The oxidized photocatalyst can then be reduced back to its ground state to complete the catalytic cycle. However, the radical cations of the phenoxazine catalysts can also play a role as deactivators in O-ATRP, which is an important consideration for maintaining control over the polymerization. nih.gov

Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP) Mediated by Phenoxazine Catalysts

One of the most significant applications of phenoxazine-based photocatalysts is in organocatalyzed atom transfer radical polymerization (O-ATRP). nih.gov This technique allows for the synthesis of well-defined polymers with controlled molecular weights and low dispersities, without the need for transition metal catalysts. nih.gov The development of O-ATRP has been a major advance in polymer chemistry, offering a more sustainable alternative to traditional metal-catalyzed ATRP. morressier.com

N-aryl phenoxazines have proven to be highly effective catalysts for the O-ATRP of various monomers, such as methyl methacrylate (MMA). morressier.comacs.org The success of these catalysts is attributed to their ability to access strongly reducing excited states that can efficiently reduce the alkyl halide initiators used in ATRP. morressier.com By carefully designing the structure of the phenoxazine catalyst, it is possible to achieve excellent control over the polymerization process, leading to polymers with predictable molecular weights and narrow molecular weight distributions. nih.gov For instance, a core-substituted phenoxazine catalyst used with white light irradiation resulted in polymers with dispersities ranging from 1.13 to 1.31 and quantitative initiator efficiencies. nih.gov

The performance of phenoxazine catalysts in O-ATRP has been compared to other organic photocatalysts, such as N-phenyl phenothiazine (B1677639) and perylene (B46583). nih.gov These studies have provided valuable insights into the structure-property relationships that govern catalyst performance and have helped to establish design principles for the development of new and improved O-ATRP catalysts. nih.gov

Controlled Polymer Synthesis Utilizing this compound Derivatives

The use of this compound derivatives as photoredox catalysts allows for a high degree of control over polymer synthesis. A key indicator of a controlled polymerization is the linear evolution of polymer molecular weight with monomer conversion and the production of polymers with low dispersity (Đ ≤ 1.5). acs.org Various phenoxazine derivatives have been successfully employed in O-ATRP to synthesize poly(methyl methacrylate) (PMMA) with these desired characteristics. acs.org

Furthermore, the living nature of O-ATRP mediated by phenoxazine catalysts has been demonstrated through the synthesis of block copolymers. nih.gov The ability to reinitiate polymerization from a macroinitiator is a hallmark of a controlled polymerization process. Additionally, the polymerization can be temporally controlled by the external light source, allowing the reaction to be turned "on" and "off" by simply switching the light on and off. nih.gov

An important practical aspect is the tolerance of the polymerization to oxygen. While photoredox-catalyzed reactions are often sensitive to oxygen, it has been shown that O-ATRP using core-modified N-aryl phenoxazines can be successfully performed under air, albeit with slightly lower initiator efficiencies compared to reactions run under an inert atmosphere. nih.gov This operational simplicity makes the process more amenable to larger-scale applications.

Small Molecule Transformations Facilitated by Phenoxazine Photoredox Catalysts

Beyond polymer synthesis, phenoxazine-derived photoredox catalysts have been successfully applied to a range of small molecule transformations. Their strong reducing power in the excited state makes them suitable for reactions that are challenging to achieve with other methods.

For example, these organic photocatalysts have been utilized in trifluoromethylation reactions. acs.org They have also been employed in dual catalytic systems, combining photoredox catalysis with nickel catalysis for C-N and C-S cross-coupling reactions. acs.org These examples highlight the versatility of phenoxazine catalysts in facilitating a variety of important organic transformations.

Tuning of Catalytic Properties Through Structural Modifications

A key advantage of organic photoredox catalysts like phenoxazines is the ability to systematically tune their properties through synthetic modifications. By introducing different substituents on the N-aryl ring or the phenoxazine core, it is possible to alter the catalyst's photophysical and electrochemical properties, such as its absorption spectrum, excited-state lifetime, and redox potentials. nih.govacs.org

Time-dependent density functional theory (TD-DFT) calculations have been instrumental in guiding the design of new phenoxazine catalysts with desired properties. nih.gov For instance, the introduction of electron-donating or electron-withdrawing groups on the phenoxazine core can modulate the triplet energies, excited-state reduction potentials, and ground-state oxidation potentials of the resulting catalysts. acs.org This ability to fine-tune the catalyst's properties is crucial for optimizing its performance in specific applications, such as O-ATRP, where a delicate balance of redox potentials is required for efficient initiation and deactivation. acs.org

The nature of the N-aryl substituent also plays a critical role in determining the catalyst's ability to access a charge-transfer excited state, which has been shown to be beneficial for catalytic performance. nih.govacs.org

Comparative Analysis with Transition Metal and Other Organic Photocatalysts

Phenoxazine-based OPCs have emerged as viable alternatives to traditional transition metal photocatalysts, such as ruthenium(II) and iridium(III) complexes. nih.govproquest.com While these metal complexes are highly efficient, they are derived from precious and scarce metals, which raises concerns about their cost and long-term sustainability. morressier.com Phenoxazines, being purely organic molecules, offer a more cost-effective and environmentally friendly option.

In terms of performance, N-aryl phenoxazines have been shown to exhibit excited-state reduction potentials that are comparable to or even stronger than some commonly used iridium-based photocatalysts. nih.govacs.org This allows them to participate in challenging reductive transformations that were previously the domain of transition metal catalysts.

When compared to other classes of organic photocatalysts, such as phenothiazines, phenoxazines have demonstrated superior performance in certain applications. For example, in O-ATRP, phenoxazine catalysts have been shown to produce polymers with lower dispersities than analogous phenothiazine catalysts. nih.gov This has been attributed to the more planar conformation of the phenoxazine core during the catalytic cycle, which promotes the synthesis of well-defined macromolecules. nih.gov

Below is a table summarizing the properties of a representative phenoxazine-based OPC in comparison to a common transition metal catalyst.

| Catalyst | Type | Absorption Max (nm) | Excited State Potential (V vs. SCE) | Applications |

| N-Aryl Phenoxazine Derivative | Organic | ~400-450 | Up to -2.1 | O-ATRP, Small Molecule Synthesis |

| fac-[Ir(ppy)₃] | Transition Metal | ~375, 450 | -1.73 | Diverse Photoredox Reactions |

This comparative analysis underscores the significant potential of phenoxazine-based catalysts to replace or complement transition metal catalysts in a wide range of photoredox-catalyzed reactions.

Applications in Fluorescent Probes and Sensing

Design Principles for Phenoxazine-Based Fluorescent Probes

The rational design of fluorescent probes based on the phenoxazine (B87303) structure is a multi-faceted process that hinges on understanding the relationship between chemical structure and photophysical properties. nih.gov The core strategy involves modifying the phenoxazine skeleton to modulate its electronic and fluorescent characteristics in response to a specific analyte. acs.org

Key design principles include:

Modulation of Electronic Properties: The introduction of electron-donating or electron-withdrawing groups to the phenoxazine ring can fine-tune its absorption and emission wavelengths. chemrxiv.org This allows for the development of probes that operate in different parts of the spectrum, including the near-infrared (NIR) region, which is advantageous for biological imaging due to reduced photodamage and background autofluorescence. researchgate.net

"Turn-On" vs. "Turn-Off" Mechanisms: A primary goal is to create a significant change in fluorescence upon analyte binding. "Turn-on" probes are designed to be non-fluorescent or weakly fluorescent in their free state and become highly fluorescent upon reacting with the analyte. researchgate.netacs.org Conversely, "turn-off" probes exhibit strong initial fluorescence that is quenched upon binding. gedik.edu.tr

Ratiometric Sensing: To enhance accuracy and overcome issues like variations in probe concentration or excitation intensity, ratiometric probes are designed. These probes exhibit a shift in their emission wavelength upon analyte binding, allowing the target concentration to be measured by the ratio of fluorescence intensities at two different wavelengths. researchgate.netnih.gov

Diversity-Oriented Libraries: When a specific molecular recognition mechanism for an analyte is unknown, large libraries of diverse fluorescent compounds can be synthesized and screened to identify new probes without prior knowledge of the binding mechanism. nih.gov This approach accelerates the discovery of sensors for complex biological targets. nih.gov

Molecular Recognition Mechanisms in Fluorescent Probe Design

The functionality of a phenoxazine-based probe is dictated by the molecular recognition mechanism that triggers a change in its fluorescence. These mechanisms are often based on well-established photophysical principles or specific chemical reactions.

Photoinduced Electron Transfer (PET): In PET-based sensors, the recognition unit acts as a quencher of the phenoxazine fluorophore's excited state through electron transfer. nih.gov Upon binding to the analyte, this PET process is inhibited, leading to a "turn-on" fluorescence response. nih.gov

Intramolecular Charge Transfer (ICT): ICT is another common mechanism where the electronic properties of the fluorophore are altered upon interaction with the analyte. nih.govmdpi.com This interaction changes the distribution of electron density within the molecule, leading to a shift in the emission spectrum, which is ideal for ratiometric sensing. mdpi.com

Analyte-Specific Chemical Reactions: Many probes are designed to undergo a specific, irreversible chemical reaction with the analyte. This reaction transforms the probe into a new, highly fluorescent species. Examples include:

Oxidative Cleavage: Probes for reactive oxygen species like hypochlorous acid (HOCl) are often designed with a specific reactive site, such as a C=C double bond, that is cleaved by the analyte. researchgate.net This cleavage releases the core phenoxazine fluorophore, causing a significant increase in fluorescence. researchgate.net

Enzymatic Cleavage: For enzyme detection, the phenoxazine fluorophore is often capped with a substrate recognized by the target enzyme. nih.gov Enzymatic action removes the capping group, liberating the fluorophore and "turning on" its fluorescence. nih.govunimi.it

Covalent Assembly: A novel strategy involves the "covalent-assembly" principle, where a non-fluorescent precursor is converted into a fluorescent phenoxazine dye through a domino reaction initiated by a biological trigger like nitric oxide. chemrxiv.org

Development of Chemosensors and Biosensors Utilizing 10H-Phenoxazin-3-amine

Derivatives of 10H-phenoxazine, including its 3-amino form, are versatile platforms for creating both chemosensors and biosensors. d-nb.inforesearchgate.net These sensors leverage the unique redox and photophysical properties of the phenoxazine core to detect a wide range of chemical and biological targets. nih.govresearchgate.net

Chemosensors: These sensors are designed to detect non-biological chemical species. Phenoxazine-based chemosensors have been developed for various analytes, including metal ions and toxic industrial chemicals like hydrazine. acs.orgacs.org For instance, a sensor array using multiple boron difluoride (BF2) hydrazone complexes, some incorporating a phenoxazine moiety, has been developed for differentiating various volatile amines, which are important indicators in chemical processes and food quality monitoring. mdpi.com Mesoporous materials functionalized with phenoxazin-3-one derivatives have also been used to create thin-film sensors for detecting changes in pH. instras.com

Biosensors: Biosensors incorporate a biological component for analyte recognition. Phenoxazine derivatives are particularly useful as redox mediators in electrochemical biosensors due to their efficient electron transfer capabilities. researchgate.netacs.org They can be integrated with enzymes like glucose oxidase or laccase to create highly sensitive systems. researchgate.net In these designs, the phenoxazine compound facilitates electron transfer between the enzyme's active site and the electrode surface, allowing for the quantification of the enzyme's substrate. researchgate.net Furthermore, unnatural amino acids can be incorporated into proteins to create reagentless electrochemical biosensors, a field where redox-active moieties like phenoxazines could be applied. nih.gov

Detection of Specific Analytes (e.g., Reactive Oxygen Species, Hypochlorous Acid, Enzymes, Biomolecules)

The adaptability of the phenoxazine scaffold has led to the creation of highly specific probes for a multitude of biologically and environmentally significant analytes.

Reactive Oxygen Species (ROS) and Hypochlorous Acid (HOCl): HOCl is an important but potentially damaging ROS involved in inflammation and other biological processes. researchgate.netnih.gov Several "turn-on" near-infrared (NIR) probes based on phenoxazine have been synthesized for the sensitive and selective detection of HOCl. researchgate.net These probes often work by an HOCl-promoted oxidative cleavage of a specific bond, which releases the phenoxazine fluorophore. researchgate.net Probes have been designed to be highly selective for HOCl over other ROS like hydrogen peroxide and peroxynitrite. mdpi.comrsc.org

Enzymes: Phenoxazine-based probes are powerful tools for monitoring enzyme activity in real-time. nih.govrsc.org By attaching a specific recognition motif to the phenoxazine core, probes can be made highly selective for a particular enzyme. For example, a probe named THPO, an arachidonic acid derivative of 7-amino-3H-phenoxazin-3-one (AHPO), was developed to monitor the activity of fatty acid amide hydrolase (FAAH), an enzyme implicated in various physiological processes. nih.govunimi.it Other probes have been created for detecting nitroreductase, an enzyme associated with hypoxic tumors, and neutrophil elastase, a biomarker for inflammatory diseases. researchgate.netacs.org

Biomolecules: The versatility of phenoxazine chemistry allows for the detection of various small biomolecules. Probes have been developed for:

Amines and Amino Acids: Phenoxazine-based fluorophores can serve as labels for amines and amino acids. nih.govnih.gov

Hydrogen Sulfide (B99878) (H₂S): A phenoxazine-based probe, BPO-N3, was developed for the ratiometric detection of H₂S, another important gaseous signaling molecule, with a very low detection limit of 30 nM. researchgate.net

The table below summarizes some examples of phenoxazine-based probes and their target analytes.

| Probe Name/Derivative | Target Analyte | Detection Mechanism | Key Features |

| BC-2 and BC-3 | Hypochlorous Acid (HOCl) | "Turn-on" fluorescence upon release of phenoxazine fluorophore. researchgate.net | NIR detection, high sensitivity, and rapid response; used for in vitro and in vivo imaging. researchgate.net |

| DHU-CBA1 | Hypochlorous Acid (HOCl) | "Turn-on" fluorescence upon reaction with HOCl. nih.gov | Theranostic probe that also releases Ibuprofen for osteoarthritis treatment. nih.gov |

| THPO | Fatty Acid Amide Hydrolase (FAAH) | Enzymatic cleavage of an arachidonic acid moiety releases the fluorescent 7-amino-3H-phenoxazin-3-one (AHPO). nih.govunimi.it | NIR fluorescence, high selectivity, suitable for real-time detection in living cells. nih.gov |

| 7-[(5-Nitrofuran-2-yl)methoxy]-3H-phenoxazin-3-one | Nitroreductase | Enzymatic reduction of the nitro group under hypoxic conditions leads to strong red fluorescence. acs.org | Sensitive and selective for imaging hypoxic status in tumor cells. acs.org |

| HNCOU-NE | Neutrophil Elastase (NE) | Specific enzymatic cleavage releases a red-emitting phenoxazine fluorophore. researchgate.net | Specific for NE activity, enabling detection in liver cancer cells and living zebrafish. researchgate.net |

| BPO-N3 | Hydrogen Sulfide (H₂S) | Ratiometric fluorescence change upon reaction with H₂S. researchgate.net | High selectivity and sensitivity with a detection limit of 30 nM. researchgate.net |

Bioimaging Applications of Phenoxazine Probes

The excellent optical properties of phenoxazine derivatives, especially those emitting in the red or NIR regions, make them highly suitable for bioimaging. mdpi.comrsc.org They serve as powerful tools for visualizing cellular structures and monitoring dynamic processes in living systems. nih.gov

A critical aspect of a probe's utility is its ability to enter cells and accumulate in specific subcellular compartments. The chemical structure of phenoxazine probes can be modified to control their cellular uptake and destination.